5'-O-DMT-2'-O-TBDMS-rI

RNA oligonucleotide synthesis solid-phase phosphoramidite chemistry coupling efficiency

5'-O-DMT-2'-O-TBDMS-rI (CAS 127212-34-4, phosphoramidite CAS 261518-12-1) is a fully protected ribonucleoside phosphoramidite building block used in solid-phase RNA oligonucleotide synthesis. The compound features a 5'-O-dimethoxytrityl (DMT) acid-labile protecting group for controlled chain elongation, a 2'-O-tert-butyldimethylsilyl (TBDMS) silyl ether to prevent 2'-OH branching, and a 3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite reactive moiety.

Molecular Formula C37H44N4O7Si
Molecular Weight 684.9 g/mol
Cat. No. B11930396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-O-DMT-2'-O-TBDMS-rI
Molecular FormulaC37H44N4O7Si
Molecular Weight684.9 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O
InChIInChI=1S/C37H44N4O7Si/c1-36(2,3)49(6,7)48-32-31(42)29(47-35(32)41-23-40-30-33(41)38-22-39-34(30)43)21-46-37(24-11-9-8-10-12-24,25-13-17-27(44-4)18-14-25)26-15-19-28(45-5)20-16-26/h8-20,22-23,29,31-32,35,42H,21H2,1-7H3,(H,38,39,43)/t29-,31-,32-,35-/m1/s1
InChIKeyOPTOBSYBLQDPQN-QSYCCZFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-O-DMT-2'-O-TBDMS-rI: Protected Inosine Phosphoramidite for RNA Oligonucleotide Synthesis – Procurement Guide


5'-O-DMT-2'-O-TBDMS-rI (CAS 127212-34-4, phosphoramidite CAS 261518-12-1) is a fully protected ribonucleoside phosphoramidite building block used in solid-phase RNA oligonucleotide synthesis. The compound features a 5'-O-dimethoxytrityl (DMT) acid-labile protecting group for controlled chain elongation, a 2'-O-tert-butyldimethylsilyl (TBDMS) silyl ether to prevent 2'-OH branching, and a 3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite reactive moiety [1]. It incorporates the minor nucleobase inosine, which pairs with adenosine, cytidine, and uridine, making it valuable for analyzing RNA structure–activity relationships, ribozyme studies, and wobble base-pair investigations . The compound is supplied as a white to light-yellow powder with HPLC purity ≥98%, stored at −20°C under anhydrous conditions .

Why 5'-O-DMT-2'-O-TBDMS-rI Cannot Be Replaced by TOM-, ACE-, or DNA-Analog Inosine Building Blocks


Inosine phosphoramidites are not interchangeable across 2'-protecting-group chemistries. The 2'-O-TBDMS group imposes steric hindrance that directly reduces stepwise coupling efficiency relative to 2'-O-TOM (triisopropylsilyloxymethyl) and 2'-O-ACE (bis(acetoxyethoxy)methyl) chemistries, leading to characteristically different full-length product yields, especially for oligonucleotides exceeding 40 nucleotides [1]. Deprotection protocols diverge fundamentally: TBDMS requires fluoride-mediated desilylation (TEA·3HF or TBAF), whereas TOM is cleaved under basic conditions (ammonium hydroxide/methylamine) and ACE requires mild aqueous acid [2]. Using a DNA inosine analog (2'-deoxyinosine) in an RNA synthesis workflow eliminates the 2'-OH entirely, altering sugar pucker, duplex stability, and biological activity of the final oligonucleotide [3]. Consequently, procurement decisions based solely on the inosine base identity without specifying the 2'-protecting group strategy risk synthesis failure, compromised purity, or biologically irrelevant results.

5'-O-DMT-2'-O-TBDMS-rI: Quantitative Differentiation Evidence for Procurement Decisions


Stepwise Coupling Efficiency of TBDMS- vs TOM-Protected RNA Phosphoramidites on US III PS Support

In a direct head-to-head comparison conducted by Glen Research, the stepwise coupling efficiency of TBDMS-protected RNA phosphoramidites was measured at 98.7% on US III PS universal support, compared with 98.9% for TOM-protected monomers and 99.7% for DNA phosphoramidites. The experiment used a 20mer oligonucleotide sequence (5′-UUG UUC UUA UUG UUC UUA UU-3′) synthesized on an ABI 394 synthesizer with 0.25 M ETT activator and a 6-minute coupling time [1]. Although the absolute difference between TBDMS and TOM appears small (0.2 percentage points), this gap propagates exponentially with oligonucleotide length (see Evidence Item 3), making it a critical factor for long RNA synthesis [1].

RNA oligonucleotide synthesis solid-phase phosphoramidite chemistry coupling efficiency

Crude 20mer Oligonucleotide Purity: TBDMS vs TOM vs DNA Phosphoramidites

The same Glen Research study reported crude 20mer oligonucleotide purity determined by RP-HPLC: TBDMS-prepared RNA achieved 77.6% full-length product, while TOM-prepared RNA reached 80.1% [1]. The 2.5 percentage-point gap in crude purity reflects the cumulative impact of coupling efficiency differences and deprotection-related side reactions. The study noted that a small degree of DMT loss occurred during post-synthesis processing, and that the full-length DMT-OFF oligonucleotide co-eluted with failure sequences, meaning the reported purity values represent the upper limit of what can be achieved without purification optimizations [1].

crude oligonucleotide purity RP-HPLC analysis RNA synthesis quality

Extrapolated 100mer Full-Length Product Purity: TBDMS vs TOM Chemistry

Using the equation (Coupling Efficiency)^L, where L is oligonucleotide length, the Glen Research study extrapolated 20mer coupling efficiency data to predict 100mer crude purity [1]. TOM chemistry is projected to yield 33% full-length 100mer product, while TBDMS chemistry yields 27% — a 6-percentage-point deficit [1]. This extrapolation assumes no additional losses from deprotection or purification and likely overestimates absolute yields; however, it accurately captures the relative performance gap, which widens non-linearly as oligonucleotide length increases beyond 60 nucleotides [1].

long RNA synthesis sgRNA CRISPR guide RNA oligonucleotide length limit

Regioisomeric Purity and Stepwise Coupling Yield of TBDMS-Protected Ribonucleoside Phosphoramidites

The foundational study by Scaringe et al. (1990) demonstrated that 5′-O-DMT, N-acyl-protected, 2′-O-TBDMS ribonucleoside phosphoramidites (including inosine) can be prepared with regioisomeric purity >99.95% and achieve average stepwise coupling yields exceeding 99% on standard DNA synthesizers [1]. This study established the TBDMS/β-cyanoethyl phosphoramidite combination as a reliable RNA synthesis methodology and validated that deprotected oligoribonucleotides are free from 5′-2′ linkages — a critical quality attribute distinguishing properly manufactured TBDMS monomers from inferior preparations [1]. The methodology was applied to synthesize a 24-mer microhelix, a 35-mer minihelix, and two halves of a catalytic hammerhead ribozyme, which performed equivalently to enzymatically transcribed RNA in biochemical assays [1].

phosphoramidite quality regioisomeric purity stepwise yield RNA synthesis reliability

TBDMS Deprotection Efficiency: TEA·3HF vs TBAF for Inosine-Containing RNA Oligonucleotides

The TBDMS protecting group on inosine-containing RNA is removed post-synthesis via fluoride-mediated desilylation. The standard reagent, 1 M tetrabutylammonium fluoride (TBAF) in THF, is sensitive to moisture and has been reported to leave incomplete deprotection of TBDMS groups on longer RNA molecules such as tRNA . In contrast, neat triethylamine trihydrofluoride (TEA·3HF) achieves complete TBDMS removal within 1 hour at room temperature and is significantly less sensitive to moisture; even at elevated water concentrations, complete deprotection is reached after 1 hour . Critically, TEA·3HF does not induce phosphodiester linkage migration even after 48 hours of treatment, as confirmed by the absence of 3′,5′-UpU isomerization . This is particularly relevant for inosine-containing RNA, as inosine's weaker base-pairing makes structural integrity during deprotection essential.

TBDMS deprotection fluoride-mediated desilylation RNA deprotection optimization

Commercial Purity Specification and Availability Advantage of TBDMS-Protected Inosine over TOM-Protected Inosine

The TBDMS-protected inosine phosphoramidite (CAS 261518-12-1) is commercially available from multiple reputable suppliers with guaranteed HPLC purity ≥98% (white to light-yellow powder, stored at −20°C) [1]. In contrast, the TOM-protected inosine phosphoramidite equivalent is not listed as a standard catalog item by major suppliers; Glen Research's TOM minor base portfolio explicitly states that certain TOM versions have been discontinued and replaced by the TBDMS versions . For the specific case of inosine, the TBDMS-protected monomer is the primary and most reliably sourced option, with published synthesis protocols enabling custom preparation of the TOM analog if absolutely required but with associated lead time and cost penalties [2].

phosphoramidite purity HPLC specification commercial availability supply chain

5'-O-DMT-2'-O-TBDMS-rI: Optimal Application Scenarios Based on Quantitative Evidence


RNA Structure–Activity Relationship Studies Using Inosine Wobble Base-Pairing

Inosine's ability to form wobble base pairs with adenosine, cytidine, and uridine makes 5'-O-DMT-2'-O-TBDMS-rI the building block of choice for systematic RNA structure–activity relationship (SAR) studies, including nucleotide analog interference mapping (NAIM) and ribozyme catalytic mechanism analysis . The well-characterized coupling efficiency (98.7% per step) and regioisomeric purity (>99.95%) of TBDMS-protected phosphoramidites [1] ensure that inosine incorporation occurs at the intended positions with minimal sequence errors, which is critical when catalytic activity differences between inosine-substituted and wild-type RNA are being quantified. Researchers should design oligonucleotides ≤40 nt to operate within the sweet spot where TBDMS crude purity (77.6% for 20mer) requires only standard gel or cartridge purification rather than expensive HPLC purification [2].

ADAR Editing and A-to-I RNA Modification Research

Adenosine-to-inosine (A-to-I) editing by ADAR enzymes is a key post-transcriptional modification. 5'-O-DMT-2'-O-TBDMS-rI enables the solid-phase synthesis of inosine-containing RNA substrates for studying ADAR binding kinetics, deamination specificity, and editing-site recognition . Commercially available at ≥98% HPLC purity from multiple suppliers with full CoA documentation [1], this monomer can be integrated into existing TBDMS-based RNA synthesis workflows without requiring the specialized deprotection equipment needed for ACE chemistry or the custom synthesis requirements of TOM-inosine. The documented compatibility of TBDMS minor bases with standard AMA deprotection conditions [2] ensures straightforward adoption by core facilities.

Crystallography and Cross-Linking Studies of RNA–Protein Complexes

Inosine, along with 5-bromo-uridine and 5-iodo-uridine, is a recognized minor base for RNA crystallography phasing and UV cross-linking studies of RNA–protein interactions . The TBDMS protecting group strategy provides the chemical stability necessary for the long synthesis cycles required to prepare multi-milligram quantities of RNA for crystallization. The extrapolated 100mer purity data showing 27% crude yield for TBDMS chemistry [1] should guide researchers to limit target RNA length to ≤60 nt for crystallography applications or to budget for preparative HPLC purification when longer constructs are unavoidable.

siRNA and Antisense Oligonucleotide Lead Optimization with Inosine Substitutions

Inosine is employed in siRNA and antisense oligonucleotide lead optimization to modulate base-pairing specificity and reduce off-target effects . The benchmark stepwise coupling yield of >99% for TBDMS phosphoramidites [1] supports the synthesis of inosine-containing therapeutic oligonucleotide candidates at scales from 0.2 µmol to 10 µmol. Procurement teams should select suppliers providing 31P NMR diastereomeric purity data in addition to HPLC purity, as phosphoramidite stereochemical integrity directly impacts coupling kinetics and final oligonucleotide purity, particularly for phosphorothioate-modified siRNA backbones.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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